1-Bromo-2-butyne
Overview
Description
1-Bromo-2-butyne is a propargyl bromide derivative. It is one of the constitutional isomer of bromo butyne. Its Br-loss threshold photoionization breakdown diagram has been analyzed to derive dissociative photoionization thresholds to C4H5+ production. It participates in the preparation of linagliptin.
Scientific Research Applications
Synthesis of Lower Homologues of Bromoacetylene : It is utilized to produce lower homologues of bromoacetylene in excellent yield, as described by Brandsma and Verkruijsse (1990) in their work on practical and safe procedures for the preparation of these homologues (Brandsma & Verkruijsse, 1990).
Synthesis of Complex Organic Compounds : Etournaud and Wyler (1973) reported its use in the synthesis of 1,1,6,6-tetraethoxycarbonyl-cyclodeca-3,8-diyne (Etournaud & Wyler, 1973).
Vibrational Properties of Acetylenes : Cleveland and Murray (1943) studied its role in understanding the vibrational properties of acetylenes (Cleveland & Murray, 1943).
Synthesis of 4-Trimethylsilyl-2-Butyn-1-Ol : Wein, Tong, and McDonald (2012) demonstrated its use in the economical synthesis of 4-trimethylsilyl-2-butyn-1-ol (Wein, Tong, & McDonald, 2012).
Hydrogenation of Unsaturated Hydrocarbons : Boitiaux, Cosyns, and Robert (1987) utilized 1-Bromo-2-butyne as a model for studying the hydrogenation of unsaturated hydrocarbons on platinum-supported catalysts (Boitiaux, Cosyns, & Robert, 1987).
Synthesis of Derivatives : Qun (2003) used it in the synthesis of 2-butyne-1,4-dibromo and 2-butyne-1,4-diol diacetate (Qun, 2003).
Precursor for Antibiotics : Llebaria, Camps, and Moretó (1993) identified it as a precursor of the antibiotic methylenomicyn B (Llebaria, Camps, & Moretó, 1993).
Mechanism of Action
Target of Action
1-Bromo-2-butyne is a propargyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo nucleophilic substitution or addition reactions .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . The bromine atom in this compound acts as a leaving group, making the compound a good electrophile .
Biochemical Pathways
This compound participates in several biochemical pathways. For instance, it has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2 . Furthermore, it may be used in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, and axially chiral teranyl compounds .
Result of Action
The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or addition reactions . The specific products formed would depend on the nucleophile used in the reaction .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also important to take precautionary measures against static discharges .
Future Directions
1-Bromo-2-butyne has been used in the preparation of linagliptin . It has potential applications in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, allyl-[4-(but-2-ynyloxy)phenyl]sulfane, allenylindium, alkynyl alcohols, and axially chiral teranyl compounds .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-butyne participates in various biochemical reactions. It has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2
Cellular Effects
It is known to be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to participate in the preparation of linagliptin
Properties
IUPAC Name |
1-bromobut-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXOEHOXSYWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373595 | |
Record name | 1-Bromo-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3355-28-0 | |
Record name | 1-Bromo-2-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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